1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2IO/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQPVLJHVHHQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Br)I)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2IO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.91 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 1 Bromo 3,4 Difluoro 5 Iodo 2 Methoxybenzene
Cross-Coupling Reactions of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. nih.gov For a polyhalogenated substrate like this compound, the primary challenge and opportunity lie in achieving chemoselectivity—directing the reaction to a specific halogen atom.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. researchgate.net In the case of this compound, the reaction is anticipated to proceed with high selectivity at the most reactive C–I bond. By carefully selecting the catalyst, ligands, and reaction conditions, the iodine atom can be selectively replaced with an aryl, vinyl, or alkyl group from a boronic acid or ester, leaving the bromine and fluorine atoms intact for subsequent transformations.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-I Position
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 5-Bromo-3,4-difluoro-2-methoxy-1,1'-biphenyl |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Dioxane/H₂O | 5-Bromo-3,4-difluoro-4'-methyl-2-methoxy-1,1'-biphenyl |
| 3 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | THF/H₂O | 1-Bromo-3,4-difluoro-2-methoxy-5-vinylbenzene |
The selective functionalization of this compound can be extended to form C(sp²)-C(sp²) and C(sp²)-C(sp) bonds via the Heck and Sonogashira reactions, respectively.
The Heck reaction couples aryl halides with alkenes. organic-chemistry.org For the target substrate, this reaction is expected to selectively occur at the C-I bond, allowing for the introduction of a vinyl group. The choice of catalyst and reaction conditions is crucial to ensure high selectivity and prevent side reactions.
The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to arylalkynes. The significant difference in reactivity between the C-I and C-Br bonds allows for the Sonogashira coupling to proceed selectively at the iodinated position under mild conditions, such as room temperature. wikipedia.org
Table 2: Predicted Selective Heck and Sonogashira Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂ (2%) / P(o-tolyl)₃ (4%) | Et₃N | DMF | (E)-1-(2-Bromo-4,5-difluoro-3-methoxystyryl)benzene |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) / CuI (4%) | Et₃N | THF | 1-Bromo-3,4-difluoro-2-methoxy-5-(phenylethynyl)benzene |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. This reaction is fundamental for introducing nitrogen-containing functional groups. When applied to this compound, the reaction can be tuned to selectively form a C-N bond at the C-I position. nih.gov The use of bulky electron-rich phosphine (B1218219) ligands is often essential for achieving high yields and selectivity.
Table 3: Illustrative Buchwald-Hartwig Amination at the C-I Position
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Expected Product |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (1%) | XPhos (3%) | NaOt-Bu | Toluene | 4-(5-Bromo-3,4-difluoro-2-methoxyphenyl)morpholine |
| 2 | Aniline (B41778) | Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ | Toluene | 5-Bromo-3,4-difluoro-2-methoxy-N-phenylaniline |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is known for its high functional group tolerance and effectiveness in coupling sp³, sp², and sp carbon atoms. wikipedia.org For this compound, the Negishi coupling is expected to follow the established reactivity pattern, with selective coupling occurring at the C-I bond. This allows for the introduction of various alkyl or aryl groups.
Table 4: Representative Negishi Coupling Reaction
| Organozinc Reagent | Catalyst (mol%) | Solvent | Expected Product |
|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ (5%) | THF | 5-Bromo-3,4-difluoro-2-methoxy-1,1'-biphenyl |
| Ethylzinc chloride | NiCl₂(dppe) (5%) | THF | 1-Bromo-5-ethyl-3,4-difluoro-2-methoxybenzene |
The concept of chemoselectivity is central to the synthetic chemistry of polyhalogenated compounds. nih.govnih.gov The ability to sequentially functionalize a molecule by exploiting the different reactivities of various halogen substituents allows for the efficient and controlled construction of complex molecular architectures from a single starting material. In the case of this compound, the distinct electronic properties and bond strengths of the C-I, C-Br, and C-F bonds provide a clear hierarchy for reactivity.
A typical synthetic strategy would involve an initial cross-coupling reaction at the most labile C-I bond. The resulting product, a 1-bromo-3,4-difluoro-2-methoxy-5-substituted benzene (B151609), can then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C-Br bond, while the highly stable C-F bonds remain unreactive to typical palladium catalysis.
The chemoselectivity observed in palladium-catalyzed cross-coupling reactions of polyhalogenated aromatics is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. whiterose.ac.uk The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond. This step is more favorable for weaker C-X bonds.
The established order of reactivity for aryl halides in oxidative addition is: C–I > C–Br > C–Cl >> C–F researchgate.netwhiterose.ac.uk
This trend is a direct consequence of the decreasing strength of the C-X bond as one moves down the halogen group. The C-I bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst. researchgate.net The C-Br bond is stronger and thus requires more energy (e.g., higher temperatures or more active catalysts) to react. The C-F bond is the strongest and is generally inert under conditions used for coupling other halides, a property often exploited in the design of pharmaceuticals and agrochemicals. This predictable reactivity allows for the selective functionalization of the iodo group in this compound with high fidelity. wikipedia.orgnih.gov
Chemoselectivity in Cross-Coupling of Polyhalogenated Systems
Influence of Methoxy (B1213986) and Fluoro Substituents on Reactivity
The chemical behavior of this compound is fundamentally controlled by the electronic properties of the methoxy and fluoro substituents. These groups exert opposing electronic effects—resonance and induction—which modulate the electron density of the aromatic ring and influence its susceptibility to attack by either nucleophiles or electrophiles.
The methoxy group (-OCH₃) at the C2 position is a powerful electron-donating group through resonance (+R effect). Its lone pair of electrons can be delocalized into the π-system of the benzene ring, increasing the electron density, particularly at the ortho and para positions. However, due to the high electronegativity of the oxygen atom, it also exerts an electron-withdrawing inductive effect (-I effect). In most scenarios, the resonance effect of the methoxy group dominates, making the ring more activated towards electrophilic attack and capable of stabilizing adjacent carbocation intermediates.
In contrast, the fluoro substituents at the C3 and C4 positions are strongly electron-withdrawing primarily through their powerful inductive effect (-I effect). As the most electronegative element, fluorine pulls electron density away from the aromatic ring, deactivating it towards electrophilic substitution. While halogens, including fluorine, technically have a resonance-donating effect (+R effect) due to their lone pairs, this effect is very weak for fluorine and is overwhelmingly overshadowed by its strong inductive pull.
The cumulative effect of two fluoro atoms and two other halogens (bromo and iodo) significantly deactivates the ring, making it electron-deficient. This general deactivation is somewhat counteracted by the electron-donating methoxy group. This push-pull electronic nature makes the molecule a fascinating substrate for studying regioselectivity in aromatic substitution reactions. For nucleophilic aromatic substitution, the strong inductive effect of the fluoro groups is crucial for activating the ring towards attack.
| Substituent | Inductive Effect (I) | Resonance Effect (R) | Overall Effect on Ring Electron Density |
|---|---|---|---|
| -OCH₃ | -I (Withdrawing) | +R (Donating) | Donating (Activating) |
| -F | -I (Strongly Withdrawing) | +R (Weakly Donating) | Withdrawing (Deactivating) |
Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound
The electron-deficient nature of the this compound ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This class of reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate formed during the reaction.
Displacement of Fluorine Atoms in Activated Systems
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, are essential for this stabilization.
A notable feature of SNAr reactions is the leaving group ability of halogens, which follows the order F > Cl > Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions and is considered the "element effect". The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Since the C-F bond cleavage occurs in a fast, subsequent step, the strength of the bond is less important than the rate of nucleophilic attack.
In this compound, the two fluorine atoms are the most likely leaving groups in an SNAr reaction. The cumulative electron-withdrawing effect of the four halogens activates the ring for nucleophilic attack. The fluorine at C4 is para to the bromine at C1 and meta to the iodine at C5, while the fluorine at C3 is ortho to the methoxy group and the bromine atom. The precise regioselectivity of substitution would depend on the specific nucleophile and reaction conditions, with attack favored at the most electron-poor positions that allow for optimal stabilization of the Meisenheimer intermediate.
Mechanistic Pathways of SNAr in Multi-Substituted Arenes
The mechanism for SNAr in a multi-substituted arene like this compound follows a two-step addition-elimination pathway.
Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (in this case, likely a fluorine atom), breaking the aromaticity of the ring. This forms a high-energy, negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized across the π-system and is further stabilized by the inductive effects of the electron-withdrawing halogen substituents.
Elimination Step (Fast): The aromaticity of the ring is restored as the leaving group (F⁻) is expelled, and the C-F bonding electrons reform the π-bond.
The stability of the Meisenheimer complex is paramount. The substituents on the ring determine the most favorable position for nucleophilic attack. For this compound, the negative charge of the intermediate can be effectively delocalized and inductively stabilized by the remaining halogens on the ring, facilitating the reaction.
Electrophilic Aromatic Substitution (EAS) in Deactivated Aromatic Rings (theoretical considerations)
Electrophilic aromatic substitution (EAS) on a heavily halogenated and thus severely deactivated ring like this compound is theoretically challenging. The four halogen substituents are powerful deactivating groups due to their strong inductive electron withdrawal, which reduces the nucleophilicity of the benzene ring. msu.edu
The methoxy group is a strong activating, ortho-, para-directing group. libretexts.org However, in this molecule, its activating influence is likely insufficient to overcome the profound deactivating effects of four halogens. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation would require exceptionally harsh conditions, and may not proceed at all. uci.edu
If a reaction were to occur, the position of electrophilic attack would be dictated by the directing effects of the existing substituents. The methoxy group is the most powerful activating group present and strongly directs ortho and para.
The para position to the methoxy group is occupied by the iodine atom.
One ortho position is occupied by the bromine atom.
The other ortho position (C6) is the only available site on the ring.
Therefore, despite the extreme deactivation of the ring, any potential EAS reaction would be overwhelmingly directed to the C6 position, which is ortho to the activating methoxy group and meta to the deactivating fluoro and iodo groups. The reaction proceeds via a high-energy carbocation intermediate (an arenium ion or Wheland intermediate), the stability of which is the key to the reaction's feasibility. masterorganicchemistry.com The formation of this intermediate is the rate-determining step. masterorganicchemistry.com The strong deactivating nature of the halogen substituents would destabilize this cationic intermediate, presenting a significant activation energy barrier.
| Substituent | Position | Classification | Directing Influence |
|---|---|---|---|
| -Br | C1 | Deactivating | Ortho, Para |
| -OCH₃ | C2 | Activating | Ortho, Para |
| -F | C3 | Deactivating | Ortho, Para |
| -F | C4 | Deactivating | Ortho, Para |
| -I | C5 | Deactivating | Ortho, Para |
Other Functional Group Interconversions on the Aromatic Ring
Beyond substitution reactions, the functional groups on this compound can potentially undergo other transformations.
Hydrodehalogenation Studies
Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom in a molecule with a hydrogen atom. This process is of significant environmental interest for the detoxification of polyhalogenated aromatic compounds (PHAHs). science.gov Catalytic hydrodehalogenation, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source, is a common method. rsc.org
For this compound, the reactivity of the carbon-halogen bonds towards hydrogenolysis generally follows the order C-I > C-Br > C-Cl > C-F. The bond dissociation energy decreases down the group, making the C-I bond the weakest and most susceptible to cleavage.
Therefore, in a controlled hydrodehalogenation study, the iodine atom at the C5 position would be expected to be replaced first. Selective removal of the bromine atom at C1 would require more forcing conditions, while the replacement of the highly stable C-F bonds would be the most difficult to achieve. The reaction conditions, including the choice of catalyst, hydrogen source (e.g., H₂, sodium hypophosphite), solvent, and temperature, could be tuned to achieve selective monodehalogenation or more extensive dehalogenation.
Metalation Reactions and Trapping with Electrophiles
Metalation of this compound, typically achieved with organolithium reagents such as n-butyllithium or sec-butyllithium, can proceed via two primary pathways: halogen-metal exchange or deprotonation (directed ortho-metalation).
The most probable pathway for this substrate is a lithium-halogen exchange . The established reactivity trend for this reaction is I > Br > Cl > F, making the carbon-iodine bond the most susceptible to cleavage. mdpi.comprinceton.edu Treatment of this compound with an organolithium reagent at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) would be expected to selectively form the aryllithium intermediate, 1-bromo-3,4-difluoro-5-lithio-2-methoxybenzene.
A competing, though likely less favorable, reaction is directed ortho-metalation (DoM) . The methoxy group is a well-known directing group that facilitates the deprotonation of the adjacent ortho proton (at the C-6 position) by coordinating with the organolithium reagent. However, the rate of lithium-halogen exchange, particularly with iodine, is generally much faster than deprotonation. wikipedia.orgharvard.edu
Once formed, the aryllithium species is a potent nucleophile and can be trapped by a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. The table below outlines potential transformations based on this reactivity.
| Electrophile | Reagent Example | Product |
|---|---|---|
| Proton source | H₂O | 1-Bromo-3,4-difluoro-2-methoxybenzene |
| Aldehydes/Ketones | Benzaldehyde (PhCHO) | (1-Bromo-3,4-difluoro-2-methoxyphenyl)phenylmethanol |
| Carbon dioxide | CO₂ | 5-Bromo-2,3-difluoro-6-methoxybenzoic acid |
| Alkyl halides | Methyl iodide (CH₃I) | 1-Bromo-3,4-difluoro-5-methyl-2-methoxybenzene |
| Boronic esters | Isopropyl pinacol borate | 2-(1-Bromo-3,4-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Disulfides | Dimethyl disulfide (MeSSMe) | 1-Bromo-3,4-difluoro-5-(methylthio)-2-methoxybenzene |
Directed C-H Functionalization (if applicable)
Directed C-H functionalization is a powerful strategy for the selective introduction of functional groups, often catalyzed by transition metals. In the case of this compound, both the methoxy group and the fluorine atoms have the potential to act as directing groups.
The methoxy group can direct transition metal catalysts, such as palladium or rhodium, to functionalize the ortho C-H bond at the C-6 position. nih.gov Similarly, fluorine atoms have been shown to direct C-H activation at the adjacent C-H bond. nih.gov In this molecule, the C-H bond at the C-6 position is ortho to both the methoxy group and a fluorine atom at C-5 (after a potential initial reaction at the iodo position). This convergence of directing effects could, in principle, enhance the reactivity and selectivity of C-H functionalization at this site.
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 3,4 Difluoro 5 Iodo 2 Methoxybenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete picture of its proton and carbon environments, as well as the connectivity between atoms.
The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing two distinct proton signals. The first signal corresponds to the single aromatic proton (H-6), which is anticipated to appear as a multiplet in the downfield region of the spectrum, likely between δ 7.0 and 7.5 ppm. Its chemical shift is influenced by the adjacent bromo and iodo substituents. The multiplicity of this signal would arise from coupling to the fluorine atom at C-4. The second signal would be a singlet corresponding to the three protons of the methoxy (B1213986) group (-OCH₃), expected to appear further upfield, typically in the range of δ 3.8 to 4.0 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-6 | 7.0 - 7.5 | d |
| -OCH₃ | 3.8 - 4.0 | s |
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the methoxy group. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the various substituents (Br, F, I, OCH₃). Carbons directly bonded to fluorine will exhibit large C-F coupling constants. The carbon of the methoxy group is expected to resonate around δ 55-60 ppm. Carbons attached to electronegative halogens will also have their chemical shifts significantly affected. Aromatic carbons generally resonate in the range of 110-160 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | 112 - 118 |
| C-2 (C-OCH₃) | 150 - 155 |
| C-3 (C-F) | 145 - 150 (d, ¹JCF) |
| C-4 (C-F) | 148 - 153 (d, ¹JCF) |
| C-5 (C-I) | 90 - 95 |
| C-6 (CH) | 125 - 130 |
| -OCH₃ | 55 - 60 |
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. researchgate.net For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions C-3 and C-4. The chemical shifts for fluorine atoms on a benzene ring are typically found in a range of -100 to -150 ppm relative to a standard like CFCl₃. alfa-chemistry.comcolorado.edu The two fluorine atoms will likely appear as doublets due to coupling to each other (³JFF). Further coupling to the aromatic proton (H-6) may also be observed, leading to more complex multiplets (doublet of doublets).
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-3 | -130 to -140 | d |
| F-4 | -135 to -145 | d |
To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, it would primarily be used to confirm the coupling between the aromatic proton H-6 and the fluorine at C-4, if a ¹H-¹⁹F COSY is performed. A standard ¹H-¹H COSY would not show any cross-peaks for the aromatic region as there is only one proton. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. libretexts.org It would show a cross-peak between the aromatic proton H-6 and the carbon C-6, and another cross-peak between the methoxy protons and the methoxy carbon. This allows for the direct assignment of these carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edulibretexts.org This is particularly powerful for identifying the connectivity of quaternary carbons. For instance, the methoxy protons would be expected to show correlations to C-2 and potentially C-1 and C-3. The aromatic proton H-6 would show correlations to C-1, C-5, and C-4, thus confirming the positions of the substituents relative to the proton.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry provides the exact mass of the molecular ion, which can be used to determine the elemental composition of the compound. For C₇H₄BrF₂IO, the calculated exact mass would be a key piece of identifying information. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a clear indicator of a monobrominated compound.
The fragmentation analysis would likely show initial loss of smaller groups such as a methyl radical (•CH₃) from the methoxy group, or cleavage of the carbon-halogen bonds. The loss of a bromine radical (•Br) or an iodine radical (•I) would be common fragmentation pathways.
X-Ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the planarity of the benzene ring. It would also reveal the conformation of the methoxy group relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as halogen bonding (e.g., I···Br, I···F interactions) and potential π-π stacking, which govern the solid-state architecture. mdpi.comresearchgate.net The crystal structure of anisole itself shows a herringbone packing motif, and it would be insightful to see how the bulky and polarizable halogen substituents alter this arrangement. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their constituent functional groups. For a complex, polysubstituted aromatic compound such as this compound, these methods provide a detailed fingerprint based on the vibrational modes of its specific bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending. northwestern.edu A specific vibration will only be "IR-active" if it results in a change in the molecule's dipole moment. northwestern.edu In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) that interacts with the molecule. A vibrational mode is "Raman-active" if it causes a change in the molecule's polarizability. northwestern.edu These two techniques are often complementary, as vibrations that are weak in FT-IR may be strong in Raman, and vice-versa.
The key functional groups and structural features of this compound give rise to characteristic peaks in the vibrational spectra. The aromatic ring itself produces a series of absorptions. C-H stretching vibrations for aromatic compounds typically appear in the region of 3100–3000 cm⁻¹. davuniversity.orglibretexts.org The carbon-carbon double bond stretching vibrations within the benzene ring result in a set of bands in the 1650–1400 cm⁻¹ range. davuniversity.org
The various substituents on the benzene ring also have distinct vibrational signatures. The methoxy group (-OCH₃) is identified by C-H stretching of the methyl group between 2960 and 2850 cm⁻¹ and by the C-O (ether) stretching bands. libretexts.org Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretching band between 1275 and 1200 cm⁻¹ and a symmetric stretching band around 1075-1020 cm⁻¹.
The carbon-halogen bonds (C-X) are a defining feature of this molecule. The position of their stretching vibrations is heavily dependent on the mass of the halogen atom; as the mass of the halogen increases, the vibrational frequency decreases. spectroscopyonline.com
C-F Bonds: The C-F stretching vibrations are typically strong and found in the 1350–1000 cm⁻¹ region. spectroscopyonline.comyoutube.com The presence of two adjacent fluorine atoms may lead to complex coupled vibrations.
C-Br Bond: The C-Br stretch occurs at a lower frequency, generally in the 650–550 cm⁻¹ range. spectroscopyonline.com
C-I Bond: The C-I stretch is found at an even lower frequency, typically between 570 and 500 cm⁻¹, due to the high mass of the iodine atom. spectroscopyonline.com
The substitution pattern on the benzene ring can be further investigated by analyzing the out-of-plane C-H bending vibrations in the 900–650 cm⁻¹ region, often referred to as the "fingerprint region". northwestern.eduspectroscopyonline.com The specific pattern of bands in this area is highly diagnostic of the arrangement of substituents around the ring. spectroscopyonline.com For a pentasubstituted ring with a single remaining hydrogen atom, a weak absorption in the 900-860 cm⁻¹ range would be expected.
The table below summarizes the expected vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2960 - 2850 | 2960 - 2850 | Medium |
| Aromatic C=C Stretch | Benzene Ring | 1620 - 1580, 1520 - 1450 | 1620 - 1580, 1520 - 1450 | Medium to Strong |
| Asymmetric C-O-C Stretch | Aromatic Ether | 1275 - 1200 | 1275 - 1200 | Strong |
| C-F Stretch | Aryl Fluoride | 1350 - 1100 | 1350 - 1100 | Very Strong |
| Symmetric C-O-C Stretch | Aromatic Ether | 1075 - 1020 | 1075 - 1020 | Medium |
| C-H Out-of-Plane Bend | Substituted Benzene | 900 - 860 | Weak | Weak to Medium |
| C-Br Stretch | Aryl Bromide | 650 - 550 | 650 - 550 | Medium to Strong |
| C-I Stretch | Aryl Iodide | 570 - 500 | 570 - 500 | Medium to Strong |
Advanced Purity Assessment and Isomeric Characterization Techniques
Ensuring the purity and correct isomeric structure of a complex pharmaceutical intermediate like this compound is critical for quality control. resolvemass.ca Advanced analytical techniques are employed to separate the target compound from impurities—such as starting materials, by-products, and degradation products—and to confirm its precise molecular structure. tentamus-pharma.co.uk
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. ijpsjournal.com For halogenated anisoles, Reversed-Phase HPLC (RP-HPLC) is typically used. nih.gov In this method, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica), and a polar mobile phase is used for elution. The target compound and its impurities are separated based on their differential partitioning between the two phases. A UV detector is commonly used for detection, as the aromatic ring provides strong chromophores. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suitable for volatile and thermally stable compounds like halogenated ethers. resolvemass.canih.gov The sample is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio. GC-MS not only quantifies purity but also provides structural information from the mass spectrum and fragmentation pattern of the parent molecule, aiding in the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for isomeric characterization. resolvemass.ca While HPLC and GC-MS can separate isomers, NMR provides unambiguous confirmation of the substitution pattern on the benzene ring.
¹H NMR: Would show a single resonance for the remaining aromatic proton and a signal for the methoxy group protons. The chemical shift and coupling constants of the aromatic proton would be highly dependent on the surrounding substituents.
¹⁹F NMR: Is particularly useful for fluorinated compounds. It would show distinct signals for the two non-equivalent fluorine atoms, and their coupling to each other and to the nearby aromatic proton would help confirm their relative positions.
The combination of these techniques provides a comprehensive profile of the compound, ensuring both high purity and the correct isomeric identity. resolvemass.ca
The table below illustrates hypothetical data from an HPLC purity analysis.
| Peak Number | Retention Time (min) | Peak Area | Area (%) | Identity |
| 1 | 3.45 | 12,500 | 0.25 | Impurity A (e.g., starting material) |
| 2 | 5.82 | 4,965,000 | 99.50 | This compound |
| 3 | 7.11 | 22,500 | 0.25 | Impurity B (e.g., isomeric by-product) |
Role of 1 Bromo 3,4 Difluoro 5 Iodo 2 Methoxybenzene As a Synthetic Intermediate
Enabling Compound for Methodological Development in Organic Synthesis
Substrate for Exploring New Cross-Coupling Ligands and Catalysts
The development of novel ligands and catalysts for transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The effectiveness of a new catalytic system is determined by its activity, stability, and selectivity. 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene serves as an exemplary substrate for evaluating these parameters, particularly chemoselectivity.
A significant challenge in catalysis is to develop systems that can discriminate between different reactive sites within the same molecule. With its iodo, bromo, and fluoro substituents, this compound presents a hierarchical testing ground for new catalysts, especially those based on palladium, nickel, or copper. The primary goal when using this substrate is to assess a catalyst's ability to selectively activate one C-X bond while leaving others intact.
For instance, a highly effective catalyst would be able to facilitate a Suzuki, Stille, or Sonogashira coupling exclusively at the C-I bond, which is the most reactive site, without promoting any side reactions at the more stable C-Br bond. Researchers could screen a library of ligands to find which one imparts the highest selectivity for C-I bond activation. An ideal ligand would promote efficient oxidative addition at the C-I bond at a low temperature or with a low catalyst loading, while requiring much harsher conditions to react at the C-Br bond.
The table below illustrates a hypothetical screening of different phosphine (B1218219) ligands for a palladium-catalyzed Suzuki coupling between this compound and an arylboronic acid. The objective is to identify a ligand that provides a high yield of the C-I coupled product with minimal formation of the C-Br coupled or di-coupled byproducts.
| Ligand | Catalyst System | Temp (°C) | Time (h) | Yield of C-I Coupling (%) | Yield of C-Br Coupling (%) |
| PPh₃ | Pd(PPh₃)₄ | 80 | 12 | 85 | 5 |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 25 | 4 | 92 | <1 |
| SPhos | Pd(OAc)₂ / SPhos | 25 | 2 | 97 | 0 |
| XPhos | Pd₂(dba)₃ / XPhos | 25 | 2 | 96 | 0 |
| This table is illustrative and represents the type of data generated when using the title compound as a substrate for catalyst screening. |
By using a challenging substrate like this compound, catalyst developers can gain deep insights into the electronic and steric effects that their ligands impart, accelerating the discovery of more refined and selective catalysts for broader synthetic applications.
Model Compound for Investigating Multi-Halogen Reactivity
The study of reaction mechanisms and the relative reactivity of functional groups is fundamental to advancing organic synthesis. Asymmetrically halogenated compounds are powerful tools for these investigations. This compound is an excellent model compound for probing the intricacies of multi-halogen reactivity in cross-coupling reactions.
The utility of this molecule as a model stems from the significant differences in bond strength and propensity for oxidative addition among the C-I, C-Br, and C-F bonds. In transition-metal catalysis, the first step is typically the oxidative addition of the catalyst (e.g., Pd(0)) into a carbon-halogen bond. The rate of this step is highly dependent on the halogen, following a well-established trend: I > Br > Cl >> F.
This reactivity hierarchy can be exploited to perform sequential, site-selective cross-couplings. A reaction can be carried out under mild conditions to target the C-I bond, and once that transformation is complete, the resulting product can be subjected to a second coupling under more forcing conditions to react at the C-Br bond. The C-F bonds are generally unreactive in these catalytic cycles, serving as stable substituents that can influence the electronic properties of the molecule or be used for later-stage nucleophilic aromatic substitution reactions.
The distinct reactivity allows for the synthesis of complex, highly substituted aromatic compounds that would be difficult to prepare using other methods. By using this compound, chemists can precisely control the introduction of different substituents onto the aromatic ring in a stepwise manner.
The underlying physical properties that dictate this differential reactivity are the carbon-halogen bond dissociation energies (BDEs), as shown in the table below.
| Bond Type (on Benzene (B151609) Ring) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| C—I | ~65 | Highest |
| C—Br | ~81 | Intermediate |
| C—F | ~123 | Lowest (Generally inert) |
This predictable reactivity makes this compound a reliable model for chemists studying the kinetics and mechanisms of oxidative addition and for those developing synthetic strategies that rely on chemoselective functionalization.
Future Research Directions in the Chemistry of Highly Substituted Aryl Halides
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex molecules like highly substituted aryl halides often involves multi-step processes that can be resource-intensive and generate significant waste. Future research will undoubtedly focus on developing more efficient and environmentally benign synthetic methodologies.
Green Chemistry Approaches to Halogenation and Etherification
Traditional halogenation and etherification reactions frequently employ harsh reagents and volatile organic solvents. The principles of green chemistry aim to mitigate these environmental and health concerns. Future synthetic routes for compounds like 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene will likely incorporate greener alternatives.
One promising green approach is the use of less hazardous halogenating agents and reaction media. For instance, employing hydrohalic acids with an oxidant like hydrogen peroxide in greener solvents such as water or ethanol (B145695) can be an effective method for the bromination of activated aromatic rings. Similarly, the use of magnetized distilled water as a solvent has been explored for N-arylation of secondary amines with aryl halides, offering a transition metal-free approach.
Solvent-free reactions, microwave-assisted synthesis, and the use of ultrasonic waves are other green techniques that can reduce reaction times, increase yields, and minimize waste. For the etherification step to introduce the methoxy (B1213986) group, researchers are exploring alternatives to traditional Williamson ether synthesis, such as using dimethyl carbonate as a greener methylating agent.
Table 1: Comparison of Traditional and Green Chemistry Approaches
| Reaction Type | Traditional Method | Green Alternative | Key Advantages |
| Halogenation | Use of elemental bromine (Br₂) in chlorinated solvents | HBr/H₂O₂ in ethanol or water | Reduced toxicity, safer reagents, biodegradable solvents |
| Etherification | Alkyl halides with strong bases in polar aprotic solvents | Dimethyl carbonate (DMC) with a catalyst | Non-toxic reagent, biodegradable, higher atom economy |
| General Synthesis | Multi-step reactions in volatile organic solvents | One-pot synthesis, microwave-assisted reactions, solvent-free conditions | Reduced energy consumption, shorter reaction times, less waste |
Catalytic Systems for Enhanced Selectivity and Reduced Waste
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity and efficiency, thereby reducing waste. The synthesis of a polysubstituted arene with a specific substitution pattern requires precise control over the regioselectivity of the halogenation and etherification steps.
Future research will likely focus on the development of novel catalysts, including those based on abundant and less toxic metals like iron. Palladium-catalyzed cross-coupling reactions are already a powerful tool for the synthesis of complex aromatic compounds, and ongoing research aims to develop more active and stable catalysts that can function under milder conditions and with a broader range of substrates. For sterically hindered substrates, specialized phosphine (B1218219) ligands are often crucial for successful cross-coupling.
The use of biocatalysts, or enzymes, is another burgeoning area of research. Halogenases, for example, can perform selective halogenations of aromatic compounds under mild, aqueous conditions, offering a highly sustainable alternative to traditional chemical methods.
Exploration of Novel Reactivity Patterns and Transformations
The presence of multiple, different halogen atoms on an aromatic ring, as in our model compound, offers a rich platform for exploring novel reactivity patterns. The differential reactivity of bromine, fluorine, and iodine atoms in cross-coupling reactions is well-established, with iodine being the most reactive, followed by bromine, and then chlorine and fluorine. This reactivity difference can be exploited for the selective, stepwise functionalization of the aromatic ring.
Future research will delve deeper into controlling the site-selectivity of these reactions. By carefully choosing the catalyst, ligands, and reaction conditions, it may be possible to selectively react at one halogen site while leaving the others intact for subsequent transformations. This would open up avenues for creating a diverse library of complex molecules from a single, highly functionalized starting material.
Furthermore, the interplay of the electronic effects of the difluoro and methoxy substituents with the halogen atoms could lead to unexpected reactivity. Research into these subtle electronic and steric influences will be crucial for predicting and harnessing the synthetic potential of such molecules.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool in modern organic synthesis. Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on a molecule, elucidate reaction mechanisms, and design more efficient catalysts.
For a molecule like this compound, computational models can predict the relative activation energies for the oxidative addition of a palladium catalyst to the C-I, C-Br, and C-F bonds, thus guiding the selective functionalization of the molecule. Molecular dynamics simulations can also provide insights into the role of the solvent and other reaction parameters.
Machine learning and artificial intelligence are also emerging as powerful tools for predicting the outcomes of chemical reactions and optimizing reaction conditions. By training algorithms on large datasets of known reactions, it may become possible to predict the optimal conditions for the synthesis and functionalization of novel, complex molecules with high accuracy.
Expansion of Synthetic Utility in Emerging Fields
Highly substituted aryl halides are valuable building blocks for the synthesis of molecules with applications in a variety of emerging fields.
In medicinal chemistry , the introduction of halogens into a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is often incorporated to improve metabolic stability and binding affinity. A polyhalogenated scaffold could serve as a versatile starting point for the synthesis of new drug candidates.
In materials science , the unique electronic properties of halogenated aromatic compounds make them attractive for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to selectively functionalize a polyhalogenated arene would allow for the fine-tuning of the electronic and photophysical properties of these materials.
The development of new synthetic routes and a deeper understanding of the reactivity of highly substituted aryl halides will undoubtedly pave the way for their application in these and other exciting new areas of research.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene?
Methodological Answer:
A stepwise halogenation and functionalization strategy is typically employed. Starting from 1,3-difluoro-2-methoxybenzene, bromination can be achieved using Br₂ in the presence of FeBr₃ as a catalyst at 0–5°C to introduce the bromine atom at the desired position. Subsequent iodination at the para position relative to the methoxy group can be performed using iodine monochloride (ICl) in acetic acid under controlled temperature (40–50°C) . Careful monitoring via TLC or HPLC is essential to avoid over-halogenation. Final purification is often achieved via column chromatography using hexane/ethyl acetate gradients to isolate the target compound.
Advanced: How does the electronic environment of the benzene ring influence the regioselectivity of subsequent substitution reactions?
Methodological Answer:
The methoxy group (-OCH₃) is a strong electron-donating group, activating the ortho and para positions for electrophilic substitution. However, the presence of electron-withdrawing halogens (Br, F, I) creates a complex electronic landscape. For example:
- Bromine (at position 1): Deactivates the ring but directs meta to itself.
- Fluorine (positions 3 and 4): Ortho/para directors but deactivating due to their electronegativity.
- Iodine (position 5): A weakly deactivating ortho/para director.
Computational studies (e.g., DFT calculations) suggest that cross-coupling reactions (e.g., Suzuki-Miyaura) at position 6 (meta to iodine and para to fluorine) are favored due to reduced steric hindrance and optimal electron density . Experimental validation via NMR monitoring of reaction intermediates is critical .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR: Identifies the methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm, split due to adjacent halogens).
- ¹⁹F NMR: Resolves the two fluorine atoms, with chemical shifts between -110 to -130 ppm depending on their positions .
- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 358.85 for C₇H₄BrF₂IOCH₃).
- X-ray Crystallography: Used to resolve ambiguities in substitution patterns, as seen in structurally related compounds like (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(difluoroterphenyl)prop-2-en-1-one .
Advanced: What challenges arise in purification due to its halogen-rich structure, and how can they be mitigated?
Methodological Answer:
The compound’s high molecular weight (358.85 g/mol) and polarity from multiple halogens complicate purification. Key challenges include:
- Co-elution with by-products during column chromatography due to similar Rf values.
- Low solubility in common solvents (e.g., hexane), requiring optimized mixtures like DCM/MeOH (95:5).
Solutions:
- Recrystallization: Use a solvent pair like dichloromethane/hexane at low temperatures (-20°C) to enhance crystal formation.
- Prep-HPLC: Employ a C18 column with an acetonitrile/water gradient (70–90% ACN) for high-resolution separation .
Basic: What are the key safety considerations when handling this compound?
Methodological Answer:
- Toxicity: Halogenated aromatics are toxic if inhaled or absorbed through the skin. Use fume hoods, nitrile gloves, and lab coats .
- Environmental Hazard: Avoid aqueous waste disposal due to potential bioaccumulation. Neutralize with activated carbon before incineration.
- Storage: Keep in amber glass vials under inert gas (Ar/N₂) at -20°C to prevent degradation .
Advanced: How can computational chemistry predict its reactivity in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:
- Suzuki Coupling: The iodine atom’s σ-hole interaction with palladium catalysts facilitates oxidative addition. Transition-state simulations show lower activation energy for coupling at position 6 compared to position 2 .
- Ullmann Coupling: Steric maps generated via molecular dynamics highlight steric hindrance from the methoxy group, favoring reactions at less crowded sites .
Experimental validation via kinetic studies (e.g., monitoring coupling rates with aryl boronic acids) is recommended to corroborate computational findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
